Tert-butyl quinoline-3-carboxylate

CAS No.:

Cat. No.: VC18756914

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO2 |

|---|---|

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | tert-butyl quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-9H,1-3H3 |

| Standard InChI Key | PREJZUNWGQEGSG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC2=CC=CC=C2N=C1 |

Introduction

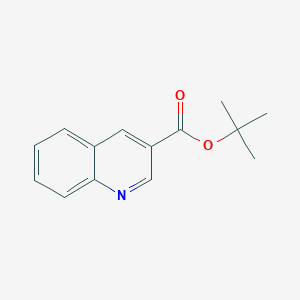

Chemical Identity and Structural Features

Tert-butyl quinoline-3-carboxylate belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine ring. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol . The IUPAC name is tert-butyl quinoline-3-carboxylate, and its structure features a carboxylate ester at the 3-position of the quinoline core, protected by a tert-butyl group (Fig. 1).

Table 1: Key Identifiers of Tert-Butyl Quinoline-3-Carboxylate

| Property | Value | Source |

|---|---|---|

| CAS Number | 403605-44-7 | |

| Molecular Formula | C₁₄H₁₅NO₂ | |

| Molecular Weight | 229.27 g/mol | |

| IUPAC Name | tert-Butyl quinoline-3-carboxylate | |

| SMILES | CC(C)(C)OC(=O)C1=CN=C2C=CC=CC2=C1 |

Synthesis Methods

One-Pot Catalytic Synthesis

A patented method involves a one-pot reaction using aniline derivatives, formic acid, and rhodium acetate as a catalyst. This process achieves yields exceeding 80% by facilitating cyclization and esterification in a single step . For example, reacting substituted anilines with ethyl 3-ethoxyacrylate under rhodium catalysis produces quinoline-3-carboxylates, which can be further esterified with tert-butyl groups .

Decarboxylation of Quinoline Dicarboxylic Acids

Another approach involves the thermal decarboxylation of 2,3-quinolinedicarboxylic acid in anisole at 153°C. This method eliminates one carboxyl group, yielding 3-quinolinecarboxylic acid, which is subsequently esterified with tert-butyl alcohol under acidic conditions .

Reformatsky Reaction

A novel synthetic route employs a Reformatsky reaction between quinoline-3-carboxylates and tert-butyl 2-bromobutyrate in the presence of zinc. This method is notable for its efficiency in introducing bulky ester groups while maintaining regioselectivity .

Table 2: Comparison of Synthesis Methods

Physicochemical Properties

Tert-butyl quinoline-3-carboxylate is a solid at room temperature, with a reported purity of ≥95% . Its solubility profile includes moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Spectral characterization data include:

-

¹H NMR (CDCl₃): δ 8.93 (d, J = 8.4 Hz, 1H, H-2), 8.78 (d, J = 8.4 Hz, 1H, H-4), 1.52 (s, 9H, tert-butyl) .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing bioactive molecules. For instance, it is a key intermediate in the production of AB-161, a hepatitis B virus RNA destabilizer, where the tert-butyl group enhances hepatocyte-specific uptake . Similarly, quinoline-3-carboxamide derivatives derived from this ester exhibit inhibitory activity against cholesteryl ester transfer protein (CETP), a target for cardiovascular therapies .

Materials Science

In organic electronics, tert-butyl groups improve the solubility and film-forming properties of quinoline-based polymers. This ester has been utilized in synthesizing light-emitting diodes (LEDs) and photovoltaic materials .

Catalysis and Organic Synthesis

The tert-butyl ester acts as a protecting group in multistep syntheses. For example, it stabilizes intermediates during palladium-catalyzed cross-coupling reactions, enabling the construction of complex heterocycles .

Future Directions

Research opportunities include:

-

Optimizing Synthetic Routes: Developing greener catalysts (e.g., biocatalysts) to improve sustainability .

-

Exploring New Bioactivities: Screening for antiviral or anticancer properties using high-throughput assays .

-

Advanced Materials: Incorporating the compound into metal-organic frameworks (MOFs) for catalytic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume